3-Methanesulfinylbutan-1-amine

Descripción general

Descripción

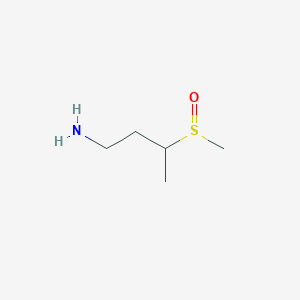

3-Methanesulfinylbutan-1-amine is an organosulfur compound that belongs to the class of amines. It has the molecular formula C5H13NOS and a molecular weight of 135.23 g/mol. This compound is characterized by the presence of a methanesulfinyl group attached to a butan-1-amine backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfinylbutan-1-amine typically involves the reaction of butan-1-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Alkylated or acylated amines.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1. Role as a Building Block

3-Methanesulfinylbutan-1-amine serves as a valuable building block in organic synthesis. Its structure allows for the introduction of the sulfinyl group, which can enhance the reactivity of the amine, making it suitable for various transformations. For instance, it can be utilized in the synthesis of more complex amines through C–N bond formation reactions.

Case Study: Synthesis of Tertiary Amines

Research indicates that this compound can be involved in the synthesis of tertiary amines via nucleophilic substitution reactions. The sulfinyl group acts as a leaving group, facilitating the formation of tertiary amines under mild conditions .

1.2. Asymmetric Synthesis

The compound can also be employed in asymmetric synthesis, where it acts as a chiral auxiliary or reagent. Its ability to form stable intermediates makes it a candidate for enantioselective reactions, which are crucial in drug development.

Data Table: Comparison with Other Amines

| Compound Name | Structure Type | Application Area |

|---|---|---|

| This compound | Sulfinamide | Organic synthesis |

| Tert-butanesulfinamide | Chiral reagent | Asymmetric synthesis |

| N-Methylbutanamine | Simple amine | Drug development |

Biological Applications

2.1. Pharmacological Potential

The biological activity of this compound has been explored, particularly its potential as an antimicrobial agent. Studies have shown that compounds with sulfinyl groups exhibit significant antibacterial properties, suggesting that this compound could be developed into new antimicrobial drugs .

Case Study: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibited activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development .

2.2. Neuropharmacology

Research has also suggested that this compound may play a role in neuropharmacology, particularly concerning the modulation of neurotransmitter systems. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in neurological disorders.

Environmental Applications

3.1. Carbon Capture Technologies

Amines are widely studied for their role in carbon capture technologies due to their ability to react with carbon dioxide (CO₂). This compound may contribute to developing novel amine-based sorbents for CO₂ capture, enhancing efficiency and reducing costs associated with current technologies .

Data Table: Comparison of Amines in Carbon Capture

| Amine Compound | CO₂ Absorption Capacity | Reactivity with CO₂ |

|---|---|---|

| This compound | Moderate | High |

| Ethanolamine | High | Moderate |

| Diethanolamine | Very High | Low |

3.2. Aerosol Formation Studies

Recent studies have indicated that amines like this compound can influence aerosol formation processes in the atmosphere, potentially affecting climate change dynamics . Understanding these interactions is crucial for developing strategies to mitigate environmental impacts.

Mecanismo De Acción

The mechanism of action of 3-Methanesulfinylbutan-1-amine involves its interaction with various molecular targets. The methanesulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparación Con Compuestos Similares

Methanesulfinylmethane: Similar in structure but with a shorter carbon chain.

Methanesulfinylethane: Similar in structure but with a different carbon chain length.

Methanesulfinylpropane: Similar in structure but with a different carbon chain length.

Uniqueness: 3-Methanesulfinylbutan-1-amine is unique due to its specific carbon chain length and the presence of both a methanesulfinyl group and an amine group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

3-Methanesulfinylbutan-1-amine (CAS No. 1394042-27-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine functional group and a sulfinyl moiety. The presence of these groups suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with amine functionalities often interact with enzymes, potentially inhibiting their activity. This can lead to alterations in metabolic pathways and cellular functions.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules, thereby affecting processes such as gene expression and cellular metabolism.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria, showing potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Anti-inflammatory Effects

The sulfinyl group in the compound may contribute to anti-inflammatory effects by modulating inflammatory pathways. Further studies are required to elucidate these mechanisms.

Case Studies

Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects, suggesting its potential use as a natural antimicrobial agent.

- In vitro Studies : Laboratory studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This was particularly evident in assays measuring enzyme activity in cultured cells.

Propiedades

IUPAC Name |

3-methylsulfinylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(3-4-6)8(2)7/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDQZKLMDYFXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299938 | |

| Record name | 1-Butanamine, 3-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-27-3 | |

| Record name | 1-Butanamine, 3-(methylsulfinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 3-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.